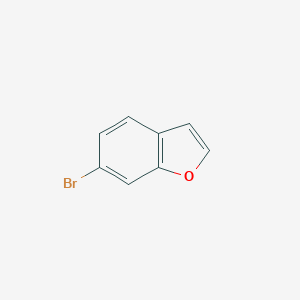

6-Bromobenzofuran

Description

Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Organic Synthesis

Benzofuran derivatives are a class of compounds that are widespread in nature and have been the subject of extensive research due to their diverse pharmacological activities. rsc.org These compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. rsc.orgrsc.org The versatility of the benzofuran core allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological profiles. researchgate.net This structural adaptability makes benzofuran a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

In organic synthesis, benzofuran derivatives serve as crucial intermediates and building blocks for the construction of more complex molecules, including natural products and novel therapeutic agents. rsc.org The development of efficient synthetic methodologies to access functionalized benzofurans is an active area of research, with numerous strategies being explored to introduce diverse substituents onto the benzofuran core. acs.org

Rationale for Focusing on Halogenated Benzofurans

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran scaffold has been shown to significantly influence the biological activity of the resulting derivatives. Halogenation can alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance the compound's binding affinity to biological targets and improve its pharmacokinetic profile.

Specifically, the incorporation of a bromine atom can increase the therapeutic activity of benzofuran compounds. tandfonline.com The presence of a halogen can lead to enhanced potency in various biological assays, including those for anticancer and antimicrobial activities. This makes halogenated benzofurans, as a class, a particularly interesting and fruitful area of investigation for the discovery of new therapeutic agents.

Overview of 6-Bromobenzofuran as a Research Subject

Within the class of halogenated benzofurans, this compound has emerged as a key compound of interest for both medicinal chemists and synthetic organic chemists. Its structure, featuring a bromine atom at the 6-position of the benzofuran ring system, makes it a versatile starting material for a variety of chemical transformations. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more elaborate molecular architectures. vulcanchem.com

The utility of this compound is underscored by its application as a precursor in the synthesis of a number of biologically active molecules. Its role as a building block in the development of potential new drugs highlights its importance in the field of chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 6 Bromobenzofuran

The physical and chemical properties of 6-bromobenzofuran are fundamental to its handling, reactivity, and applications in synthesis.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₅BrO |

| Molecular Weight | 197.03 g/mol |

| Appearance | Light Yellow Oil |

| Boiling Point | 234 °C |

| Density | 1.608 g/cm³ |

| Flash Point | 95 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

| CAS Number | 128851-73-0 |

Data sourced from multiple chemical suppliers and databases.

Synthesis of 6 Bromobenzofuran

The preparation of 6-bromobenzofuran can be achieved through several synthetic routes. One common approach involves the bromination of benzofuran (B130515). However, controlling the regioselectivity of this reaction to favor the 6-position can be challenging.

A more specific and controlled synthesis of a related compound, 5-bromobenzofuran, starts from p-bromophenol and 2-bromoacetaldehyde dimethyl acetal (B89532) or 2-chloroacetaldehyde dimethyl acetal. This reaction proceeds in the presence of a solvent and a base to generate an intermediate, which then undergoes an acid-catalyzed cyclization reaction to form the bromobenzofuran ring. libretexts.org A similar strategy can be envisioned for the synthesis of this compound starting from m-bromophenol.

Another documented method for preparing a related brominated benzofuran, 7-bromobenzofuran, involves a two-step process starting from ortho-bromophenol and 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane. google.com The initial reaction, carried out in a suitable solvent with a base, yields an intermediate that is then cyclized in the presence of acid to give the final product. google.com This approach is noted for its operational simplicity and potential for industrial scale-up. google.com

Spectroscopic Characterization and Structural Elucidation in 6 Bromobenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Bromobenzofuran Derivatives

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon skeleton and the placement of substituents.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the bicyclic ring system exhibit characteristic chemical shifts and coupling patterns. The protons of the furan (B31954) ring (H-2 and H-3) typically appear in a distinct region from those on the benzene (B151609) ring (H-4, H-5, and H-7).

The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atom and the bromine substituent. The H-2 and H-3 protons of the furan ring are typically observed at different frequencies. orgchemboulder.com Protons on the aromatic ring are influenced by the bromine at position 6. Specifically, H-5 and H-7 will show coupling to each other, and H-4 will couple to H-5. The signal for the proton at position 7 is often a doublet, while the proton at position 5 appears as a doublet of doublets, and the proton at position 4 is a doublet. msu.edu The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the benzofuran (B130515) core. nih.govnih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.7 | Doublet | ~2.2 |

| H-3 | 6.7 - 6.9 | Doublet | ~2.2 |

| H-4 | 7.4 - 7.6 | Doublet | ~8.5 |

| H-5 | 7.2 - 7.4 | Doublet of Doublets | ~8.5, ~1.8 |

| H-7 | 7.6 - 7.8 | Doublet | ~1.8 |

Note: Values are approximate and can be influenced by solvent and other substituents. orgchemboulder.commsu.educhemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. youtube.com In a typical broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edubhu.ac.in

The carbons of the furan ring (C-2 and C-3) resonate at characteristic chemical shifts, as do the carbons of the benzene ring. The carbon atom directly bonded to the bromine (C-6) shows a distinct chemical shift, and its signal can be identified by its lower intensity due to the absence of a directly attached proton and the influence of the heavy bromine atom. The quaternary carbons (C-3a and C-7a) at the ring junction are also readily identifiable. nih.govmdpi.comorganicchemistrydata.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 147 |

| C-3 | 106 - 108 |

| C-3a | 128 - 130 |

| C-4 | 124 - 126 |

| C-5 | 123 - 125 |

| C-6 | 115 - 117 |

| C-7 | 114 - 116 |

| C-7a | 155 - 157 |

Note: Values are approximate and can be influenced by solvent and other substituents. chemicalbook.comorganicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. researchgate.net Cross-peaks in a COSY spectrum of this compound would confirm the coupling between H-2 and H-3, H-4 and H-5, and H-5 and H-7, helping to trace the connectivity of the proton network. researchgate.netreddit.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comyoutube.com This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~7.5 ppm (H-2) would show a correlation to the carbon signal at ~146 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.comyoutube.com HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the H-2 proton would show correlations to C-3 and C-3a, and the H-4 proton would correlate to C-5, C-6, and C-7a, thereby confirming the fusion of the furan and benzene rings and the position of the bromine atom. researchgate.net

Infrared (IR) and Raman Spectroscopy

In the IR spectrum of this compound, characteristic absorption bands can be observed. nih.gov The C-H stretching vibrations of the aromatic and furan rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and furan rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ether linkage is also a key diagnostic feature, often found in the 1250-1020 cm⁻¹ range. acs.orgacs.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. chemicalbook.comnist.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The C=C bonds of the fused ring system would be expected to produce strong signals in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for Benzofuran Derivatives This table is interactive. Click on the headers to sort.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic/Furan C-H Stretch | 3150 - 3000 |

| Aromatic/Furan C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1180 |

| C-O-C Symmetric Stretch | 1070 - 1020 |

| C-H Out-of-Plane Bending | 900 - 700 |

| C-Br Stretch | 600 - 500 |

Note: Based on general data for substituted benzofurans. acs.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 196 (for C₈H₅⁷⁹BrO) and the other at m/z 198 (for C₈H₅⁸¹BrO). nih.govnist.gov

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for benzofurans involve the loss of CO, CHO, or the substituent. nih.gov In the case of this compound, fragmentation might involve the loss of a bromine atom or the loss of a CO molecule, leading to characteristic fragment ions. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* electronic transitions within the conjugated aromatic system. osti.govlibretexts.org

Benzofuran itself exhibits strong absorption bands, and the presence of the bromine substituent can cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane. researchgate.net Studies on substituted benzofurans have shown that electron-donating or electron-withdrawing groups can significantly influence the absorption maxima. nih.gov The UV-Vis spectrum is useful for confirming the presence of the conjugated benzofuran chromophore.

X-ray Crystallography for Solid-State Structure Determination

For instance, the X-ray structural analysis of a related compound, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime , reveals detailed crystallographic data. This derivative crystallizes in the monoclinic crystal system with a P2_1/c_ space group. The study of such derivatives confirms that the benzofuran group is nearly planar. The precise atomic arrangement is determined by refining a structural model against the experimental diffraction data, often using methods like the Rietveld refinement. researchgate.net

The table below presents the crystallographic data for this related bromobenzofuran derivative, illustrating the type of detailed structural information obtained from X-ray crystallography.

Table 1: Crystallographic Data for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

This data is for a derivative and is presented to illustrate the outputs of X-ray crystallographic analysis for this class of compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity after synthesis and to isolate it from reaction byproducts.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method frequently used for the qualitative monitoring of chemical reactions and for the initial determination of separation conditions. sigmaaldrich.com In the context of this compound and its derivatives, TLC is used to quickly assess the progress of a synthesis by comparing the spots of the reaction mixture with the starting materials and the expected product. nih.gov

The separation in TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu For benzofuran derivatives, silica (B1680970) gel (SiO₂) is a commonly used stationary phase due to its polarity. wisc.edunih.gov Alumina (Al₂O₃) can also be used as a solid support. wisc.edu

The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds to be separated. A solvent system is chosen to achieve a retention factor (R_f_) ideally between 0.2 and 0.8 for the compound of interest. chemistryhall.com For compounds like this compound, which is moderately polar, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The R_f_ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Non-polar compounds move further up the plate (higher R_f_), while polar compounds have a stronger interaction with the stationary phase and move shorter distances (lower R_f_). wisc.edu

Visualization of the separated spots on a TLC plate can be achieved under UV light (if the compounds are UV-active) or by using staining agents like potassium permanganate. nih.gov

Table 2: Typical Parameters for TLC Analysis of Benzofuran Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (SiO₂) coated on glass or aluminum plates. nih.gov |

| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). The ratio is adjusted to achieve optimal separation. |

| Application | A solution of the sample is applied as a small spot near the bottom of the plate using a capillary tube. libretexts.org |

| Development | The plate is placed in a sealed chamber with the mobile phase, which ascends the plate by capillary action. merckmillipore.com |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., potassium permanganate, anisaldehyde). nih.govrochester.edu |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. chromatographyonline.com

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. A common stationary phase is silica that has been chemically modified with C18 alkyl chains (ODS - octadecylsilane), which provides a hydrophobic surface. youtube.com

The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The elution strength of the mobile phase is controlled by the proportion of the organic solvent; increasing the organic solvent content decreases the retention time of non-polar analytes. sepscience.com To ensure reproducible results and good peak shapes, especially for ionizable compounds, the pH of the mobile phase is often controlled by adding a buffer or an acid modifier like formic acid or phosphoric acid. sielc.comresearchgate.net

Detection is commonly performed using a UV detector, as the benzofuran ring system absorbs UV light. The retention time (t_R_), the time it takes for the analyte to pass through the column, is a characteristic parameter for identifying this compound under a specific set of conditions.

Table 3: General Conditions for HPLC Analysis of Benzofuran Derivatives

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18 (Octadecylsilane) bonded to silica particles. |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and Water. sielc.com |

| Modifier | An acid such as formic acid (for MS compatibility) or phosphoric acid is often added to the mobile phase. sielc.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min. |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm). chromatographyonline.com |

Computational and Theoretical Studies on 6 Bromobenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmaterenvironsci.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For the 6-bromobenzofuran chemical family, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been instrumental. researchgate.net While detailed computational studies focusing exclusively on the parent this compound are not extensively documented in available literature, research on its derivatives provides a clear framework for how these analyses are performed and the insights they yield. researchgate.netmdpi.com

Geometrical Parameter Optimization

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation. rsc.org This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles. For derivatives of this compound, such as 3-(5-bromobenzofuran-3-ylmethyl)-5-(4-methoxyphenyl)-4H- mdpi.comnih.govtriazole (BBT), geometry optimization is performed using DFT methods to achieve a structure with minimal potential energy. researchgate.netresearchgate.net The calculated parameters are often compared with experimental data, where available, to validate the computational model. researchgate.net This optimization is crucial as the geometric structure significantly influences the molecule's electronic properties and reactivity. tandfonline.com

Below is an illustrative table of the kind of data obtained from DFT geometry optimization, based on findings for benzofuran-related structures. Note: This is a representative table, as a specific, published dataset for this compound was not available in the searched literature.

| Parameter | Atom Connection | Typical Calculated Value (Å or °) |

| Bond Length | C-Br | ~1.89 - 1.91 Å |

| C-O (furan) | ~1.36 - 1.38 Å | |

| C=C (furan) | ~1.35 - 1.37 Å | |

| Bond Angle | C-C-Br | ~119° - 121° |

| C-O-C (furan) | ~105° - 107° | |

| Dihedral Angle | Defines planarity | ~0° or ~180° for ring atoms |

Vibrational Analysis and Spectral Predictions

Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending). gaussian.com For derivatives like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, theoretical vibrational wavenumbers are calculated and often scaled by an empirical factor to improve agreement with experimental spectra. tandfonline.comresearchgate.net The analysis, supported by Potential Energy Distribution (PED), provides a detailed understanding of the molecule's dynamic behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.netjournalirjpac.com

In studies of bromobenzofuran-oxadiazole derivatives, the HOMO and LUMO energies are calculated using DFT. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For instance, in a comparative study, the HOMO-LUMO gap was used to infer that the derivative BF-2 possessed the highest chemical stability among the tested compounds. mdpi.com The spatial distribution of these orbitals, often visualized as lobes, indicates the likely sites for nucleophilic and electrophilic attack. mdpi.com

The following table illustrates the type of data generated from FMO analysis on bromobenzofuran derivatives. mdpi.com

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| BF-2 | -9.070 | -3.763 | 5.307 |

| BF-5 | -8.514 | -4.012 | 4.502 |

| BF-6 | -9.006 | -4.085 | 4.921 |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. ias.ac.in The MEP map uses a color scale where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netuni-muenchen.de For derivatives of this compound, MEP analysis helps to identify the most reactive parts of the molecule. researchgate.net For instance, negative potential is often located around electronegative atoms like oxygen and bromine, highlighting these as potential sites for interaction with electrophiles. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic behavior, conformational changes, and stability of molecules in different environments, such as in solution or interacting with biological macromolecules. researchgate.net

In the context of this compound, MD simulations have been applied to its derivatives to understand their stability when bound to biological targets like enzymes. mdpi.comnih.gov For example, simulations of bromobenzofuran-oxadiazole hybrids docked with cancer-related enzymes (such as EGFR and PI3K) were performed to confirm the stability of the binding interactions. mdpi.comnih.gov By running simulations for tens of nanoseconds, researchers can observe the conformational stability of the ligand-protein complex, providing strong evidence for the compound's potential as a therapeutic agent. nih.gov

Molecular Docking Studies in Drug Discovery

Molecular docking is a fundamental computational technique in structure-based drug design, used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.gov For derivatives of this compound, this method has been instrumental in elucidating potential mechanisms of action and identifying promising candidates for various therapeutic targets.

Research has shown that the this compound scaffold is a versatile pharmacophore. For instance, derivatives of methyl 2-(this compound-3(2H)-ylidene)acetate have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial regulators of cell cycle progression. vulcanchem.com Molecular docking studies revealed that the bromobenzofuran core effectively occupies the ATP-binding pocket of CDK2, establishing hydrophobic interactions with key residues such as Ile10 and Val18. vulcanchem.com

In the context of anti-cancer drug discovery, bromobenzofuran-oxadiazole hybrids have been extensively studied. mdpi.comnih.gov These compounds have been docked against several key cancer-related molecular targets, including Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), mTOR, and Tubulin. mdpi.comnih.govnih.govresearchgate.net Docking investigations of specific bromobenzofuran-oxadiazole derivatives (BF-2, BF-5, and BF-6) demonstrated significant binding affinities for these targets. mdpi.comnih.gov For example, derivative BF-2 exhibited a high binding affinity of -15.17 Kcal/mol with the PI3K active site. nih.gov These computational predictions align well with in vitro findings, suggesting that these enzymes are probable targets for the observed cytotoxic effects against cancer cell lines like HepG2. mdpi.comnih.govresearchgate.net

Furthermore, the this compound moiety has been incorporated into structures targeting microbial enzymes. A series of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) and related pyrazole (B372694) derivatives were synthesized and evaluated in silico against the DNA gyrase B (GyrB) protein of Mycobacterium tuberculosis. asianpubs.org The docking analysis, which helps in understanding binding energy and inhibition constants, identified several derivatives with high affinity for the GyrB protein, marking them as potential leads for novel antitubercular agents. asianpubs.org Similarly, other studies have used docking to investigate 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives against Aspartate kinase (Ask) of Mycobacterium tuberculosis, another validated target for therapeutic development. researchgate.net

| This compound Derivative Class | Protein Target | Binding Affinity / Key Interactions | Therapeutic Area |

|---|---|---|---|

| Methyl 2-(this compound-3(2H)-ylidene)acetate | CDK2 | Hydrophobic interactions with Ile10, Val18 vulcanchem.com | Anticancer |

| Methyl 2-(this compound-3(2H)-ylidene)acetate | GSK-3β | Acetate group H-bonds to Lys85 vulcanchem.com | Anticancer |

| Bromobenzofuran-oxadiazole (BF-2) | PI3K | -15.17 Kcal/mol nih.gov | Anticancer |

| Bromobenzofuran-oxadiazole (BF-2, BF-5, BF-6) | EGFR | High binding affinities, higher than standard Erlotinib mdpi.com | Anticancer |

| Bromobenzofuran-oxadiazole (BF-2, BF-5, BF-6) | mTOR, Tubulin | Identified as probable targets mdpi.comnih.gov | Anticancer |

| 5-(5-Bromobenzofuran-2-yl)-oxadiazole/pyrazole hybrids | DNA Gyrase B (M. tuberculosis) | High binding energy and low inhibition constant asianpubs.org | Antitubercular |

| 2-(5-Bromobenzofuran-2-yl)-oxadiazole derivatives | Aspartate Kinase (M. tuberculosis) | High binding energy and low inhibition constant researchgate.net | Antitubercular |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical features responsible for their biological activity. Computational methods provide deep insights into SAR, guiding the rational design of more potent and selective analogs. For this compound derivatives, computational SAR studies have highlighted critical structural determinants for their bioactivity.

Earlier SAR studies on benzofurans established that substitutions at the C-2 position of the benzofuran (B130515) ring, often with an ester or another heterocyclic ring, were crucial for cytotoxic activity. mdpi.comrsc.org The position of halogen substituents on the benzofuran core is also a critical factor influencing biological effects. mdpi.com

More recent computational studies have refined these observations. For a series of bromobenzofuran-oxadiazole hybrids designed as anti-cancer agents, SAR analysis revealed that the nature of the substituent on the terminal phenyl ring significantly impacts cytotoxicity. mdpi.com The study showed that compounds featuring electron-withdrawing groups (such as 3,4-dichloro or 2-fluoro) on an acetanilide (B955) moiety attached to the oxadiazole ring exhibited significantly higher cytotoxic potential against HepG2 cancer cells. mdpi.com This suggests that modulating the electronic properties of the peripheral substituents can fine-tune the biological activity of the entire molecule.

In the development of analogs of the anti-tuberculosis drug bedaquiline, where the naphthalene (B1677914) unit was replaced by other bicyclic heterocycles including benzofuran, SAR studies indicated a strong dependence on lipophilicity (clogP). nih.gov These studies help define the physicochemical property space required for potent inhibitory activity against M.tb in culture, suggesting a lower clogP limit of about 5.0 is necessary for this class of compounds. nih.gov The bromine at the 6-position of the benzofuran core not only influences lipophilicity but also provides a handle for further chemical modification through reactions like Suzuki-Miyaura coupling, allowing for the systematic exploration of SAR by introducing diverse aryl groups. vulcanchem.com

Chemoinformatics and Drug-Likeness Predictions

Chemoinformatics employs computational methods to analyze chemical data, predict physicochemical properties, and assess the "drug-likeness" of compounds. These predictions are vital for filtering large compound libraries and prioritizing candidates with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

For several series of this compound derivatives, comprehensive in silico ADMET and drug-likeness studies have been performed. nih.govdntb.gov.ua Using platforms like SwissADME and admetSAR, researchers have evaluated key parameters for bromobenzofuran-oxadiazole hybrids. nih.gov These analyses predicted that the lead compounds possess acceptable lipophilicity (iLogP), good water solubility (LogS), and high human intestinal absorption (HIA). nih.gov

Drug-likeness is often assessed by adherence to established rules such as Lipinski's Rule of Five, Ghose, Veber, and Egan rules. chemrevlett.com The lead bromobenzofuran-oxadiazole compounds were found to adhere to these guidelines, indicating they possess physicochemical properties consistent with orally bioavailable drugs. nih.gov Furthermore, these compounds showed good bioavailability scores and synthetic accessibility, which is a practical consideration for future development. nih.govchemrevlett.com

| Derivative | Property | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Bromobenzofuran-oxadiazoles (BF-2, BF-5, BF-6) nih.gov | Lipophilicity (iLogP) | Acceptable | Influences absorption and distribution |

| Water Solubility (LogS) | Good (ESOL method) | Crucial for absorption and formulation | |

| Human Intestinal Absorption (HIA) | HIA+ (Good) | Predicts oral absorption potential | |

| Drug-Likeness Rules | Adherence to Lipinski, Pfizer rules | Indicates favorable physicochemical properties for a drug candidate | |

| 3-(5-Bromobenzofuran-3-ylmethyl)-5-(4-methoxyphenyl)-4H- vulcanchem.comasianpubs.org-triazole (BBT) researchgate.net | Drug-Likeness | Properties investigated | Assesses potential as a pharmacological agent |

| ADMET | Parameters conducted | Predicts pharmacokinetic profile |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. akj.az These methods are used to compute various descriptors that help in understanding a molecule's stability, reactivity, and interaction with biological targets.

For derivatives of this compound, DFT studies have been employed to analyze their molecular properties. In a study of biologically active bromobenzofuran-oxadiazoles (BF-2, BF-5, and BF-6), DFT computations were performed using the B3LYP functional and the LANL2DZ basis set. mdpi.com From these calculations, key quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap implies high stability and low reactivity. Among the studied compounds, derivative BF-2 was found to have the highest energy gap, suggesting it has the highest chemical stability and lowest reactivity of the three. mdpi.com Global hardness, another descriptor derived from HOMO-LUMO energies, represents the resistance of an atom to electron transfer; BF-2 also had the highest value for this parameter. mdpi.com

Other computational analyses, such as Molecular Electrostatic Potential (MEP) maps, are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These quantum chemical studies provide a rational basis for the observed biological activities and guide further structural modifications to enhance desired properties. researchgate.net

| Parameter (in eV) | BF-2 | BF-5 | BF-6 |

|---|---|---|---|

| Total Energy | -1017.09 | -1129.93 | -1036.57 |

| HOMO Energy | -9.53 | -8.81 | -9.28 |

| LUMO Energy | -4.99 | -4.72 | -5.01 |

| Energy Gap (ΔE) | 4.54 | 4.09 | 4.27 |

Applications in Medicinal Chemistry and Biological Activity Research of 6 Bromobenzofuran Derivatives

Anti-Cancer and Anti-Proliferative Activities

The quest for novel and effective anti-cancer agents has led to the investigation of various synthetic compounds, with 6-bromobenzofuran derivatives emerging as a promising class. ontosight.airesearchgate.netnih.gov Their ability to inhibit the growth of cancer cells and target specific molecular pathways has been a key area of focus.

Inhibition of Cancer Cell Lines (e.g., HepG2)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. A notable example is their activity against the human hepatocellular carcinoma (HepG2) cell line. researchgate.netnih.govresearchgate.net

In one study, a series of S-alkylated bromobenzofuran-oxadiazole scaffolds were synthesized and evaluated for their anti-hepatocellular cancer potential. nih.govresearchgate.net The results, obtained via MTT assay, highlighted that these derivatives exhibited significant anticancer activity. mdpi.com Specifically, bromobenzofuran-oxadiazole structural motifs, designated as BF-2, BF-5, and BF-6, displayed the most potent anti-cancer effects, with low cell viabilities of 12.72 ± 2.23%, 10.41 ± 0.66%, and 13.08 ± 1.08%, respectively, against the HepG2 cell line. researchgate.netnih.govresearchgate.net The 2,5-dimethoxy-based bromobenzofuran-oxadiazole BF-5, in particular, showed excellent cytotoxic therapeutic efficacy with a cell viability of 10.41 ± 0.66%. researchgate.netnih.govresearchgate.net

Another study focused on benzofuran-based carboxylic acid derivatives. nih.gov The 5-bromobenzofuran-based derivative 9e was identified as the most effective antiproliferative agent against MDA-MB-231 breast cancer cells, with an IC50 value of 2.52 ± 0.39 μM, which is comparable to the reference drug Doxorubicin. nih.gov This compound also showed promising pro-apoptotic actions in these cells. nih.gov

Table 1: Anti-proliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| BF-2 | HepG2 | Cell Viability: 12.72 ± 2.23% | researchgate.netnih.govresearchgate.net |

| BF-5 | HepG2 | Cell Viability: 10.41 ± 0.66% | researchgate.netnih.govresearchgate.net |

| BF-6 | HepG2 | Cell Viability: 13.08 ± 1.08% | researchgate.netnih.govresearchgate.net |

| Derivative 9e | MDA-MB-231 | IC50: 2.52 ± 0.39 μM | nih.gov |

Targeting Molecular Pathways (e.g., EGFR, PI3K, mTOR, Tubulin Polymerization)

The anti-cancer activity of this compound derivatives is often attributed to their ability to interact with and inhibit key molecular pathways involved in cancer cell proliferation and survival. researchgate.netnih.govresearchgate.net Molecular docking studies have revealed that these compounds can target several major cancer-related enzymes, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and tubulin polymerization. researchgate.netnih.govresearchgate.net

The potent bromobenzofuran-oxadiazoles BF-2, BF-5, and BF-6, which showed significant cytotoxicity against HepG2 cells, also exhibited excellent binding affinities with the active sites of EGFR, PI3K, mTOR, and tubulin polymerization enzymes in in silico studies. researchgate.netnih.govresearchgate.net Further molecular dynamics simulations confirmed the stable binding of these structural hybrids with the EGFR and PI3K enzyme targets. researchgate.netresearchgate.net These findings suggest that the anti-cancer effects of these compounds are mediated through the inhibition of these crucial signaling pathways. nih.govresearchgate.net

Additionally, methyl 2-(this compound-3(2H)-ylidene)acetate derivatives have been shown to exhibit dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are key regulators of the cell cycle and apoptosis. vulcanchem.com

Structure-Activity Relationship (SAR) Studies for Anti-Cancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the benzofuran (B130515) core significantly influence their biological activity. mdpi.com

For instance, in the study of bromobenzofuran-oxadiazole derivatives, it was observed that compounds with electron-withdrawing groups, such as methoxy, fluoro, and chloro, displayed superior anticancer therapeutic potential against HepG2 cancer cells compared to those with electron-donating methyl groups. mdpi.com The addition of a chlorine atom at the para position, along with the replacement of an ester group with N-containing alkyl chains, were identified as major determinants for antiproliferative activity in another series of benzofuran derivatives. researchgate.net

In the case of amiloride-benzofuran derivatives, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity. mdpi.com These SAR insights are invaluable for the rational design of new and more effective this compound-based anti-cancer agents.

Antimicrobial and Antifungal Activities

In addition to their anti-cancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens. core.ac.uknih.govrsc.org

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli)

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. core.ac.uk For example, a series of 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives were screened against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). core.ac.uk

In another study, Schiff bases of benzofuran fused chalcone (B49325) derivatives were evaluated. ijprajournal.com One such compound, (2E)-1-(5-bromobenzofuran-2-yl)-3-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl) prop-2-en-1-imine, was found to inhibit the growth of S. aureus at a concentration of 50 µg/ml. ijprajournal.com The minimum inhibitory concentration (MIC) for this compound against S. aureus was also determined to be 50 µg/mL. ijprajournal.com The antibacterial mechanism of these Schiff bases is thought to involve the disruption of the bacterial cell membrane. ijprajournal.com

Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity towards Staphylococcus aureus and enhanced antibacterial activity towards Escherichia coli. nih.gov

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound derivatives has also been a subject of investigation. The same series of 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives mentioned earlier were also tested against the fungal strains Candida albicans and Aspergillus niger. core.ac.uk

Research on halogenated derivatives of 3-benzofurancarboxylic acids has provided further evidence of their antifungal properties. researchgate.net Methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited antifungal activity against C. albicans. researchgate.net Another study highlighted that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov

Additionally, some benzofuran hydrazone derivatives have shown significant activity against Candida albicans and Aspergillus niger. researchgate.net

Anti-Inflammatory Potential

Derivatives of this compound are recognized for their significant anti-inflammatory properties. The benzofuran nucleus is a versatile scaffold for designing bioactive molecules with anti-inflammatory action. jopcr.com Research has demonstrated that the biological effects of benzofuran derivatives are often enhanced by the presence of substituents like bromine, fluorine, hydroxyl, or carboxyl groups. nih.gov

Studies have shown that certain fluorinated benzofuran and dihydrobenzofuran derivatives, some containing bromine, can suppress lipopolysaccharide-stimulated inflammation. nih.gov They achieve this by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2, nitric oxide (NO), and prostaglandin (B15479496) E2. nih.gov For instance, a series of new benzofuran-piperazine hybrids were synthesized and evaluated for their ability to inhibit NO production. mdpi.com Compound 5d from this series showed an excellent inhibitory effect on NO generation with a half-maximal inhibitory concentration (IC50) of 52.23 ± 0.97 μM. mdpi.com The mechanism for these compounds is often linked to the modulation of the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. mdpi.comresearchgate.net

The anti-inflammatory potential is further highlighted by the activity of various hybrid molecules. Benzofuran derivatives incorporating moieties such as oxadiazole, pyrazole (B372694), and 1,3,4-thiadiazole (B1197879) have all demonstrated good anti-inflammatory activity. mdpi.comresearchgate.net In studies using carrageenan-induced paw edema in rats, a common model for acute inflammation, certain benzofuran amide derivatives showed a high efficacy in inhibiting edema volume. jopcr.com

| Compound Type | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Fluorinated bromobenzofuran derivatives | Inhibition of inflammatory mediators (IL-6, NO, PGE2) | IC50 values ranged from 1.2 to 9.04 µM for IL-6 and 2.4 to 5.2 µM for NO. | nih.gov |

| Benzofuran-piperazine hybrid (5d) | NO production in LPS-stimulated RAW264.7 cells | IC50 = 52.23 ± 0.97 μM. | mdpi.com |

| Benzofuran-N-aryl piperazine (B1678402) hybrid (38) | NO production inhibition | IC50 = 5.28 μM. | rsc.org |

| Benzofuran amide derivative (6b) | Carrageenan-induced paw edema in rats | 71.10% inhibition of edema at 2 hours. | jopcr.com |

Antihypertensive Agents and Angiotensin II Antagonists

The renin-angiotensin system is a critical regulator of blood pressure, and blocking the Angiotensin II (AII) AT1 receptor is a primary strategy for treating hypertension. nih.govnih.gov Non-peptide antagonists are sought after for their potential as orally active drugs. In this context, derivatives of this compound have been successfully developed as potent AII receptor antagonists.

A notable example is GR138950 , a bromobenzofuran-based non-peptide antagonist of angiotensin II, which has demonstrated potent antihypertensive activity and high oral bioavailability. acs.org The development of this and related compounds involved systematic variations of substituents on the benzofuran ring to optimize activity. acs.orgidosi.org Another compound, Zolasartan , which contains a bromobenzofuran-6-yl methyl group, is also identified as an Angiotensin II receptor antagonist. ontosight.ai

The research in this area has led to the design of novel substituted benzimidazoles starting from known AII antagonists. nih.gov By varying substituents, researchers found that incorporating basic heterocycles resulted in potent and orally active AII antagonists. nih.gov This line of inquiry underscores the value of the bromobenzofuran scaffold in the development of new antihypertensive therapies. cnjournals.comalljournals.cn

| Compound Name/Type | Mechanism of Action | Significance | Reference |

|---|---|---|---|

| GR138950 | Non-peptide Angiotensin II antagonist | Potent antihypertensive agent with high oral bioavailability. | acs.org |

| Zolasartan | Angiotensin II receptor antagonist | Contains a 1-((2'-cyanobiphenyl-4-yl)methyl)-5-((3-(bromobenzofuran-6-yl)methyl)ureido)-2-butyl-4-chloro-1H-imidazole-5-carboxamide structure. | ontosight.ai |

| Substituted Benzimidazoles | Angiotensin II receptor antagonists | Development led to potent and orally bioavailable compounds, with one selected for clinical development (BIBR 277). | nih.gov |

Inhibitors of Specific Enzymes (e.g., DsbA from Escherichia coli, Asp Kinase)

The inhibition of essential microbial enzymes is a key strategy for developing new antibacterial agents. Derivatives of this compound have emerged as promising inhibitors for several bacterial enzymes.

DsbA from Escherichia coli : The thiol-disulfide oxidoreductase enzyme DsbA is crucial for the proper folding of virulence factors in many pathogenic Gram-negative bacteria, making it an attractive target for anti-virulence drugs. nih.gov A fragment-based drug discovery approach identified 2-(this compound-3-yl)acetic acid as a hit compound. nih.govresearchgate.netresearchgate.net This initial fragment, which had a dissociation constant (KD) in the high millimolar range, was chemically elaborated. nih.govacs.org By adding phenoxy and benzyl (B1604629) groups to the core structure, researchers developed analogues with significantly improved binding affinity. X-ray crystallography confirmed that these new compounds bind to the hydrophobic groove of DsbA, which is a critical site for its function. nih.govresearchgate.net Two of the most promising binders were a phenoxy analogue (25 ) and a benzyl analogue (28 ), with KD values of 326 ± 25 µM and 341 ± 47 µM, respectively. nih.gov

Aspartate Kinase (Asp Kinase) from Mycobacterium tuberculosis : Asp Kinase is a validated target for developing new therapeutics against tuberculosis. researchgate.net A series of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized and evaluated for their interaction with this enzyme using molecular docking studies. researchgate.net The analysis, based on binding energy and inhibition constants, identified several derivatives (compounds 3g, 3a, 3h, and 3f ) that showed high binding affinity for the Asp Kinase protein, suggesting their potential as antitubercular agents. researchgate.net

| Derivative Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-(this compound-3-yl)acetic acid derivatives (phenoxy analogue 25, benzyl analogue 28) | DsbA from Escherichia coli | KD values of 326 ± 25 µM and 341 ± 47 µM, respectively. Bind to the hydrophobic groove. | nih.gov |

| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles (3g, 3a, 3h, 3f) | Asp Kinase from Mycobacterium tuberculosis | Showed highest binding energy and lowest inhibition constant in docking studies. | researchgate.net |

Neuroprotective Effects (e.g., in Parkinson's Disease Models)

Neurodegenerative conditions like Parkinson's and Alzheimer's disease are characterized by progressive neuronal loss, with oxidative stress and neuroinflammation playing key pathogenic roles. nih.gov Benzofuran derivatives have shown potential as neuroprotective agents by addressing these mechanisms.

Research indicates that certain benzofuran compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is often attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways. Studies investigating synthetic benzofurans have shown that substitutions at various positions on the heterocycle can result in compounds with neuroactivity. researchgate.net

In the context of Parkinson's disease, which involves the degeneration of dopaminergic neurons, specific derivatives have shown promise. nih.gov One study demonstrated that selected compounds could rescue human dopaminergic SH-SY5Y cells from death induced by the neurotoxin 6-hydroxydopamine. mdpi.com While much of the research focuses on the broader benzofuran class, the inclusion of a bromo-substituent is a common strategy in medicinal chemistry to modulate activity, suggesting the relevance of this compound as a scaffold. nih.gov

| Compound/Derivative Class | Disease Model/Cell Line | Observed Effects | Reference |

|---|---|---|---|

| General Benzofuran Derivatives | Neuronal cells | Protection against oxidative stress-induced apoptosis. | |

| Imidazole-linked heterocycles (e.g., LSL33) | Parkinson's Disease model (SH-SY5Y cells) | Rescued dopaminergic cells from 6-hydroxydopamine-induced death. | mdpi.com |

| Natural Fungal Benzofurans | Synaptic failure models | Investigated for roles in preventing synaptic failure and disorganization. | researchgate.net |

Antiviral Activity (e.g., Anti-HepC Virus)

The hepatitis C virus (HCV) is a major global health issue, and there is an ongoing need for new antiviral agents. nih.govnih.gov Benzofuran-based compounds have been identified as a promising class of HCV inhibitors.

High-throughput screening has led to the discovery of benzofuran-type inhibitors of the hepatitis C virus. rsc.org Research has shown that certain 2-arylbenzofuran derivatives, isolated from natural sources, exhibit potent inhibitory activity against the HCV NS3 helicase, an enzyme essential for viral replication. nih.gov Further studies on synthetic benzofuran compounds confirmed that they could significantly reduce intracellular viral levels in both liver cancer cell lines and primary human hepatocytes, with the added benefit of low cytotoxicity. rsc.org This suggests that these compounds may be effective against the early stages of HCV infection. rsc.org While the initial discoveries may not have specified a 6-bromo substitution, this modification is a standard tool in medicinal chemistry to enhance potency and other pharmacokinetic properties.

| Compound Type | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 2-Arylbenzofuran derivatives | HCV NS3 Helicase | Potent inhibition of the enzyme. | nih.gov |

| Macrocyclic benzofuran compounds | HCV (general) | Significantly reduced intracellular viral levels with low cytotoxicity. | rsc.org |

Potential as Therapeutic Agents for Diabetes

Type 2 diabetes mellitus (T2DM) is a metabolic disorder for which new therapeutic agents are continuously sought. medscape.com Benzofuran derivatives have been identified as promising candidates for the development of antidiabetic drugs, primarily through the inhibition of key enzymes involved in glucose metabolism. acs.org

One major target is α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help manage postprandial blood glucose levels. A study focusing on 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans found that several of these compounds displayed potent α-glucosidase inhibitory activity. researchgate.net Notably, compound 7u from this series was found to be 32-fold more active than acarbose, a standard antidiabetic drug, with an IC50 value of 1.68 µM. researchgate.net

Another important target for T2DM is Protein Tyrosine Phosphatase 1B (PTP1B), which acts as a negative regulator in the insulin (B600854) signaling pathway. researchgate.net Various 2-arylbenzofuran analogs have been reported to be potent inhibitors of PTP1B, with IC50 values in the low micromolar range. researchgate.net These findings highlight the potential of the bromobenzofuran scaffold in designing novel and effective therapeutic agents for diabetes. nih.gov

| Derivative Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-bromo-6-hydroxy-7-acetyl-2-arylbenzofuran (7u) | α-glucosidase | IC50 = 1.68 µM (32-fold more active than acarbose). | researchgate.net |

| 2-arylbenzofuran analogs (e.g., Mulberrofuran D2) | Protein Tyrosine Phosphatase 1B (PTP1B) | Potent inhibitory activity with IC50 values from 3.11 to 53.47 µM. | researchgate.net |

Catalysis Applications Involving 6 Bromobenzofuran

Catalytic Mechanisms and Applications of 6-Bromobenzofuran in Organic Reactions

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), migratory insertion (for Heck-type reactions), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) species. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

Heck Reaction: The Heck reaction couples this compound with an alkene. The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the aminated benzofuran (B130515). wikipedia.org

The following table summarizes typical conditions and outcomes for these catalytic reactions involving this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | n-Butanol | Arylboronic acid | 6-Arylbenzofuran | Good to excellent |

| Heck | Pd(OAc)2 | PPh3 | Et3N | DMF | Alkene | 6-Alkenylbenzofuran | Moderate to good |

| Sonogashira | PdCl2(PPh3)2 | PPh3 | Et3N | THF/DMF | Terminal alkyne | 6-Alkynylbenzofuran | Good |

| Buchwald-Hartwig | Pd2(dba)3 | BINAP | NaOtBu | Toluene | Amine | 6-Aminobenzofuran | Good |

Role of this compound as a Ligand or Precursor in Catalytic Systems

While primarily utilized as a substrate, the benzofuran scaffold, derivable from this compound, has been incorporated into the structure of ligands for catalytic systems. The synthesis of phosphine (B1218219) ligands, a crucial class of ligands in metal-catalyzed reactions, can be achieved through various synthetic routes. nih.govliv.ac.uk Although direct synthesis from this compound is not widely documented, the functionalization of the benzofuran core, made possible through reactions of this compound, can lead to precursors for ligand synthesis.

For instance, the introduction of a phosphine group onto the benzofuran ring system can be envisioned following a cross-coupling reaction. The resulting phosphine-functionalized benzofuran could then act as a ligand for transition metals like palladium, rhodium, or ruthenium, potentially influencing the catalyst's activity, selectivity, and stability in various organic transformations. nih.gov

Furthermore, the benzofuran moiety can be a component of more complex ligand architectures, such as N-heterocyclic carbene (NHC) precursors. researchgate.netnih.govresearchgate.net The synthesis of such precursors often involves multi-step sequences where a functionalized aromatic core is elaborated. This compound, through its participation in cross-coupling reactions, can serve as a starting point for the construction of these intricate molecular frameworks.

Development of Novel Catalytic Systems for this compound Transformations

Research in the field of catalysis is continuously focused on the development of more efficient, selective, and sustainable catalytic systems. For transformations involving this compound, this includes the design of new palladium catalysts and ligands, as well as exploring the utility of other transition metals.

Recent advancements have focused on creating highly active palladium catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. nih.gov The development of bulky and electron-rich phosphine ligands has been instrumental in improving the efficiency of cross-coupling reactions with aryl bromides, including substrates like this compound.

Moreover, there is growing interest in C-H functionalization as a more atom-economical approach to modify the benzofuran core. nih.govmdpi.com While direct C-H activation of this compound is a developing area, novel catalytic systems are being designed to selectively activate specific C-H bonds in aromatic and heteroaromatic compounds. Such advancements could provide alternative pathways for the functionalization of this compound, complementing the established cross-coupling methodologies.

The exploration of catalysts based on metals other than palladium is also an active area of research. For example, copper-catalyzed reactions are gaining prominence for certain types of C-C and C-heteroatom bond formations. nih.gov The development of novel catalytic systems for this compound transformations aims to expand the synthetic toolbox available to chemists, enabling the creation of a wider range of functionalized benzofuran derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to 6-Bromobenzofuran and its Analogues

While established methods for the synthesis of this compound exist, ongoing research is focused on the development of more efficient, sustainable, and versatile synthetic routes. A key area of future exploration lies in the application of modern catalytic systems to streamline the synthesis of this compound and its derivatives. Recent advancements in the synthesis of benzofuran (B130515) scaffolds have highlighted the utility of various catalysts, which could be adapted for the specific synthesis of this compound analogues. nih.govacs.org

One promising avenue is the use of palladium- and copper-based catalysts in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization. acs.org This approach offers a convergent and flexible method for accessing a wide range of substituted benzofurans. Furthermore, gold- and silver-based catalysts have emerged as powerful tools for the formation of the benzofuran nucleus. nih.gov The exploration of these catalytic systems for the synthesis of this compound could lead to milder reaction conditions and improved yields.

Additionally, catalyst-free synthetic methods are gaining traction as environmentally friendly alternatives. nih.gov The development of such a route for this compound would be a significant step towards sustainable chemical manufacturing. A known synthesis of this compound involves the reaction of 3-bromophenol (B21344) with bromoacetaldehyde (B98955) diethylacetal and sodium hydride, followed by heating with polyphosphoric acid, which yields a mixture of 4-bromo- and this compound that requires separation. wikipedia.orgchemicalbook.com Future work could focus on developing regioselective syntheses that favor the formation of the 6-bromo isomer.

| Catalyst Type | Potential Application in this compound Synthesis | Reference |

| Palladium-Copper | Sonogashira coupling of a suitably substituted bromophenol with a terminal alkyne, followed by cyclization. | acs.org |

| Gold/Silver | Catalyzing the intramolecular cyclization of a precursor containing both the benzene (B151609) and furan (B31954) ring components. | nih.gov |

| Catalyst-Free | Development of a high-yielding, environmentally benign synthesis from readily available starting materials. | nih.gov |

In-depth Mechanistic Studies of this compound Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic applications. The bromine atom at the 6-position provides a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. While the general mechanisms of these reactions are well-established, specific mechanistic studies on this compound as a substrate are an area ripe for exploration. nih.govrsc.org

Future mechanistic investigations could focus on:

Kinetic Studies: Detailed kinetic analysis of Suzuki-Miyaura and Sonogashira couplings with this compound can provide valuable insights into the rate-determining steps and the influence of reaction parameters. mdpi.com This knowledge can be used to optimize reaction conditions for higher yields and faster reaction times.

Role of Catalysts and Ligands: Investigating the precise role of different palladium and copper catalysts, as well as various ligands, in facilitating the oxidative addition and reductive elimination steps with this compound will enable the selection of the most efficient catalytic systems.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways and transition states of reactions involving this compound. nih.gov This can provide a theoretical framework to complement experimental findings and predict the feasibility of new reactions.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org For this compound, understanding how the electronic properties of the benzofuran ring influence each of these steps is a key area for future research.

Expansion of Biological Activity Profiling for New Therapeutic Applications

The benzofuran scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govnih.gov Derivatives of this compound are no exception and have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents. nih.govnih.gov Future research should focus on a systematic and expanded profiling of the biological activities of a diverse library of this compound derivatives.

Key areas for future investigation include:

Anticancer Activity: Bromobenzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia and cervix carcinoma. nih.gov Further studies should explore the efficacy of these compounds against a broader range of cancers and elucidate their mechanisms of action. Structure-activity relationship (SAR) studies have indicated that the presence of a bromine atom can enhance cytotoxicity. nih.govmdpi.com

Antimicrobial Activity: The benzofuran nucleus is a component of many compounds with antibacterial and antifungal properties. nih.gov Screening of this compound analogues against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains, could lead to the discovery of new anti-infective agents.

Other Therapeutic Areas: The biological activities of benzofuran derivatives extend beyond anticancer and antimicrobial effects, with reports of antiviral, anti-inflammatory, and neuroprotective properties. nih.govnih.gov It is therefore worthwhile to explore the potential of this compound derivatives in these and other therapeutic areas.

| Therapeutic Area | Potential of this compound Derivatives | Key Research Focus | Reference |

| Oncology | Cytotoxic activity against various cancer cell lines. | Mechanism of action studies, exploration of a wider range of cancer types, and SAR studies. | nih.govmdpi.com |

| Infectious Diseases | Potential as antibacterial and antifungal agents. | Screening against drug-resistant pathogens and identification of molecular targets. | nih.govresearchgate.net |

| Neurology | Potential for neuroprotective and other CNS effects. | Investigation into activity in models of neurodegenerative diseases. | nih.gov |

Advanced Computational Modeling for Structure-Based Drug Design

Computational modeling and structure-based drug design are powerful tools for the rational design of novel therapeutic agents. researchgate.net These approaches can be effectively applied to the development of this compound-based drugs. By understanding the interactions between this compound derivatives and their biological targets at a molecular level, it is possible to design more potent and selective inhibitors.

Future research in this area should involve:

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins. researchgate.netresearchgate.net This information is crucial for understanding the structural basis of their biological activity and for designing modifications to improve binding affinity.

In Silico Screening: Virtual screening of large chemical libraries of this compound analogues against various biological targets can accelerate the discovery of new lead compounds. researchgate.net

Pharmacophore Modeling: Identifying the key structural features of this compound derivatives that are essential for their biological activity can guide the design of new compounds with improved pharmacological properties.

Computational studies on benzofuran derivatives have already been used to investigate their potential as inhibitors of enzymes such as Pim-1 kinase, which is implicated in cancer. nih.gov Similar approaches can be applied to a wide range of other targets to explore the full therapeutic potential of the this compound scaffold.

Exploration of this compound in Materials Science and Other Fields

Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of the benzofuran ring system suggest that this compound could be a valuable building block in materials science. researchgate.net The bromine atom provides a reactive site for polymerization and for the introduction of various functional groups, allowing for the fine-tuning of material properties.

Unexplored avenues for research in this area include:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives have been investigated for their potential use in OLEDs. nih.gov The introduction of a bromine atom in the 6-position could be used to modify the electronic properties of the molecule and to facilitate the synthesis of more complex structures for use as emitters or host materials in OLED devices.

Polymer Chemistry: The bromine atom on the this compound ring can serve as a site for polymerization reactions, such as Suzuki polycondensation. nih.gov This could lead to the synthesis of novel polymers with interesting thermal, electronic, and photophysical properties. Benzofuran-containing polymers have been shown to exhibit good thermal stability. researchgate.net

Functional Materials: The ability to functionalize the 6-position of the benzofuran ring opens up possibilities for the development of a wide range of functional materials, including sensors, organic semiconductors, and photochromic materials.

The exploration of this compound in these and other non-pharmaceutical fields is still in its early stages, representing a significant opportunity for future research and innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromobenzofuran, and how do reaction conditions influence yield?

- Methodology : The Williamson reaction of 2-bromo-1,1-diethoxyethane with 3-bromophenol followed by cyclization in toluene with polyphosphoric acid (PPA) is a key route . Yield optimization requires precise temperature control during cyclization and purification via column chromatography. Variations in solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., PPA concentration) should be systematically tested.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use - and -NMR to confirm the benzofuran backbone and bromine substitution pattern. Mass spectrometry (EI-MS or HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~560 cm). Cross-reference spectral data with computational predictions (e.g., DFT) or databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors during synthesis. Store in airtight containers at 0–6°C to prevent degradation. Follow emergency measures for spills: absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers address low yields in sulfonation reactions of this compound?

- Methodology : Low yields in sulfonyl chloride formation (via sulfuryl chloride and n-BuLi) arise from competing side reactions. Optimize halogen-lithium exchange efficiency by controlling reaction temperature (−78°C) and stoichiometry. Monitor intermediates via TLC or in-situ FTIR. Alternative sulfonating agents (e.g., chlorosulfonic acid) may improve selectivity .